L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl-
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Overview
Description
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- is a peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis kits, specific enzymes.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects in neurological diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide’s structure allows it to interact with various cellular components, influencing cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Serine, L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-prolyl-L-prolyl-L-threonyl-L-α-glutamyl-L-threonyl-L-leucyl-L-α-glutamyl-L-leucyl-L-α-glutamyl-L-valyl-L-seryl-L-prolyl-L-α-aspartyl-L-prolyl-L-alanyl-
- L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
Uniqueness
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to interact with glycine receptors and influence neuroprotective pathways sets it apart from other peptides .
Properties
CAS No. |
618856-94-3 |
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Molecular Formula |
C30H57N9O8 |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H57N9O8/c1-8-17(6)23(39-27(44)21(13-16(4)5)36-25(42)19(31)10-9-11-34-30(32)33)28(45)37-20(12-15(2)3)26(43)35-18(7)24(41)38-22(14-40)29(46)47/h15-23,40H,8-14,31H2,1-7H3,(H,35,43)(H,36,42)(H,37,45)(H,38,41)(H,39,44)(H,46,47)(H4,32,33,34)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
AHPMTJBJWGGUSP-FQJIPJFPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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